molecular formula C29H38N2O3 B12701156 4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide CAS No. 94022-25-0

4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B12701156
CAS No.: 94022-25-0
M. Wt: 462.6 g/mol
InChI Key: QPKGVCZMJWKEHI-UHFFFAOYSA-N
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Description

4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene core, an amino group, and a phenoxybutyl side chain. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene core. The process includes:

    Nitration: of naphthalene to form nitronaphthalene.

    Reduction: of nitronaphthalene to form aminonaphthalene.

    Carboxylation: of aminonaphthalene to introduce the carboxamide group.

    Alkylation: of the carboxamide with 4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl bromide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(4-(2,4-dimethylphenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide
  • 4-Amino-N-(4-(2,4-di-tert-butylphenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide

Uniqueness

4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide is unique due to its specific structural features, such as the presence of the bis(1,1-dimethylethyl) groups. These groups can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

94022-25-0

Molecular Formula

C29H38N2O3

Molecular Weight

462.6 g/mol

IUPAC Name

4-amino-N-[4-(2,4-ditert-butylphenoxy)butyl]-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C29H38N2O3/c1-28(2,3)19-13-14-25(23(17-19)29(4,5)6)34-16-10-9-15-31-27(33)22-18-24(30)20-11-7-8-12-21(20)26(22)32/h7-8,11-14,17-18,32H,9-10,15-16,30H2,1-6H3,(H,31,33)

InChI Key

QPKGVCZMJWKEHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)N)O)C(C)(C)C

Origin of Product

United States

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